4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one
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Overview
Description
“4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” is a chemical compound that has attracted the attention of scientists due to its unique properties and potential applications in various fields of research and industry1. It has a molecular formula of C16H20F3NO and a molecular weight of 299.3371.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one”. However, similar compounds such as “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” have been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction23.Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” is not readily available. However, similar compounds like “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” have a linear formula of C6H5COCH2COCF32.Chemical Reactions Analysis
Specific chemical reactions involving “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, related compounds have been used in mixed-ligand chelate extraction of trivalent lanthanides23.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, similar compounds like “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” have a boiling point of 224 °C (lit.), a melting point of 38-40 °C (lit.), and are soluble in 95% ethanol2.Scientific Research Applications
Catalysis and Chemical Reactions
- Secondary Benzylation Catalysis : Lanthanoid and scandium triflate have been used as catalysts for secondary benzylation of various nucleophiles, including aromatic compounds and alcohols, using secondary benzyl alcohols. Hafnium triflate (Hf(OTf)4) has shown the highest activity in these alkylations (Noji et al., 2003).
Organic Synthesis
- Trifluoromethylation in Organic Compounds : Research has explored trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, leading to compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one. This involves mechanisms using rhodium catalyst and dimethyl zinc (Sato et al., 2006).
Photoluminescence and Material Science
- Luminescence in Ytterbium Complexes : Studies on ytterbium(III) beta-diketonate complexes with 5-nitro-1,10-phenanthroline ancillary ligand have revealed that variations in the fluorinated β-diketonate chain length can affect Yb(3+) luminescence intensity and lifetime, providing insights into the design of optical materials (Martín‐Ramos et al., 2013).
Chemistry of Polyfluoroalkyl Compounds
- Polyfluoroalkyl Compound Synthesis : Research into the synthesis and application of polyfluoroalkyl compounds such as 1,1,1-Trifluoro-2,3-epoxypropane has been conducted, exploring various synthetic routes and their efficiency (Shimizu et al., 1996).
Other Chemical Applications
- Scandium Trifluoromethanesulfonate in Acylation : Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. It has shown remarkable catalytic activity, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Safety And Hazards
The safety and hazards of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, similar compounds like “4,4,4-Trifluoro-1-phenyl-1,3-butanedione” are classified as Combustible Solids and have a flash point of 99 °C - closed cup2.
Future Directions
The future directions of “4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one” are not readily available. However, given its unique properties and potential applications in various fields of research and industry1, it is likely to attract further scientific interest.
Please note that the information provided is based on the best available resources and may not be fully comprehensive or completely accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSZUSGUCHBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one |
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